delta3-tetrahydrocannabinol, (R)-
Description
Contextualization within the Tetrahydrocannabinol Isomeric Landscape
The term "tetrahydrocannabinol" encompasses a variety of isomers, each defined by the position of a double bond in their molecular structure. wikipedia.orgnih.gov Delta-9-THC is the most abundant and principal psychoactive constituent of cannabis. wikipedia.orgnih.gov Other isomers, such as delta-8-THC, also occur naturally, though typically in much lower concentrations. nih.gov
Delta-3-THC, also known as Δ6a(10a)-THC, is a synthetic isomer that was first developed during early research efforts in the 1940s aimed at creating synthetic routes to the natural THC isomers. wikipedia.orgdbpedia.org While the typical trans configuration of THC is altered by the position of the double bond in delta-3-THC, the molecule still possesses two enantiomers due to the chirality of the 9-methyl group, which can exist in either an (R) or (S) conformation. wikipedia.orgdbpedia.org This results in the existence of (R)-delta-3-tetrahydrocannabinol and (S)-delta-3-tetrahydrocannabinol.
The various THC isomers, including delta-3-THC, are all considered cannabinoids, a class of C21 aromatic hydrocarbons. nih.gov The isomeric landscape of THC is diverse, with each isomer exhibiting unique chemical and pharmacological properties.
Table 1: Comparison of Common Tetrahydrocannabinol Isomers
| Isomer | Natural Occurrence | Psychoactivity |
| Delta-9-THC | Yes | Principal psychoactive component |
| Delta-8-THC | Yes (minor) | Psychoactive, about 75% that of Δ9-THC mt.gov |
| Delta-10-THC | Identified in some products | Not well-studied |
| Delta-3-THC | Synthetic | (S) enantiomer is weakly active, (R) is less active or inactive wikipedia.orgdbpedia.org |
Historical Trajectory of Synthetic Endeavors for delta-3-Tetrahydrocannabinol Enantiomers
The initial synthesis of delta-3-THC dates back to the 1940s, a period of foundational research into the chemistry of cannabinoids. wikipedia.orgdbpedia.org Scientists were working to understand the structure of the active compounds in cannabis and to develop methods for their synthesis. smithsonianmag.com These early efforts were not necessarily focused on isolating specific enantiomers but rather on creating the core molecular structure.
Later, as analytical and synthetic techniques became more sophisticated, researchers began to focus on the stereochemistry of cannabinoids. The development of methods for the stereospecific synthesis of cannabinoids allowed for the preparation of individual enantiomers. This was crucial for understanding the structure-activity relationships of these compounds.
More recent synthetic endeavors have focused on developing efficient and regioselective methods for producing delta-3-THC and its analogs. For instance, a microwave-assisted one-pot heterogeneous synthesis of delta-3-THC from orcinol (B57675) and pulegone (B1678340) has been reported. nih.gov Such methods are important for producing specific enantiomers for detailed pharmacological evaluation.
Structural Elucidation and Stereochemical Characterization of (R)-delta-3-tetrahydrocannabinol
The structural elucidation of cannabinoids has a rich history, with pioneers like Roger Adams and Raphael Mechoulam making significant contributions to identifying the structures of cannabidiol (B1668261) and delta-9-THC. wikipedia.orgsmithsonianmag.comnih.gov The absolute configuration of these natural cannabinoids was established through a combination of chemical degradation, synthesis, and spectroscopic methods, eventually confirmed by X-ray crystallography. nih.gov
For delta-3-THC, the key stereochemical feature is the chiral center at the C9 position. This gives rise to the (R) and (S) enantiomers. wikipedia.orgdbpedia.org The determination of the absolute configuration of each enantiomer relies on advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography of derivatives.
The (R) and (S) enantiomers of delta-3-THC have been shown to have different biological activities. The (S) enantiomer exhibits some effects similar to delta-9-THC, albeit with significantly lower potency, while the (R) enantiomer is reported to be much less active or inactive. wikipedia.orgdbpedia.org This highlights the importance of stereochemistry in the interaction of cannabinoids with their biological targets. A study reported the binding affinities of the (S)-(-) and (R)-(+) isomers for the human CB1 receptor, with Ki values of 5 nM and 29 nM, respectively. nih.gov
Table 2: Chemical Properties of delta-3-Tetrahydrocannabinol
| Property | Value |
| Molecular Formula | C21H30O2 |
| Molar Mass | 314.469 g·mol−1 wikipedia.org |
| IUPAC Name ((S)-enantiomer) | (9S)-6,6,9-trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol nih.gov |
| CAS Number (racemic) | 7663-50-5 dbpedia.org |
| CAS Number ((S)-enantiomer) | 95720-02-8 wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9R)-6,6,9-trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,22H,5-11H2,1-4H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBZNJDFIPBXCS-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2C3=C(CC[C@H](C3)C)C(OC2=C1)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241934 | |
| Record name | (9R)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95720-01-7 | |
| Record name | delta3-tetrahydrocannabinol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095720017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9R)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.3-TETRAHYDROCANNABINOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP9408TXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Enantioselective Preparation
Rational Design and Chemical Synthesis Strategies for delta-3-Tetrahydrocannabinol Analogues
The chemical architecture of tetrahydrocannabinol is assembled through the condensation of substituted phenols and monoterpenes. nih.gov This fundamental reaction has been adapted and optimized through several modern synthetic techniques.
One-Pot Heterogeneous Catalysis for delta-3-Tetrahydrocannabinol Formation
A notable advancement in the synthesis of Δ³-THC analogues is the use of one-pot heterogeneous catalysis. nih.gov This method offers a streamlined and efficient route to the desired compounds. For instance, the reaction of orcinol (B57675) with pulegone (B1678340) can be effectively catalyzed by ytterbium triflate to produce Δ³-THC. nih.gov This approach is significant because it allows for the regioselective synthesis of four distinct Δ³-THC analogues. nih.gov
Microwave-Assisted Synthetic Routes to delta-3-Tetrahydrocannabinol
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, and its application to cannabinoid synthesis is no exception. nih.govnih.gov Researchers have successfully employed microwave irradiation to facilitate the one-pot heterogeneous synthesis of Δ³-THC from orcinol and pulegone. nih.gov This technique often leads to reduced reaction times and improved yields compared to conventional heating methods. nih.gov The power of the microwave can influence the ratio of THC isomers formed, demonstrating that higher power can lead to the formation of the more thermodynamically stable Δ⁸-THC. nih.gov
Acid-Catalyzed Condensation Reactions in delta-3-Tetrahydrocannabinol Synthesis
Acid-catalyzed condensation is a foundational method for synthesizing the tetrahydrocannabinol scaffold. nih.govnih.gov This process typically involves the reaction of a substituted phenol (B47542), like olivetol (B132274), with a monoterpene in the presence of an acid catalyst. nih.govgoogle.com Both Lewis and protic acids can be used to induce the intramolecular cyclization of precursors like cannabidiol (B1668261) (CBD) to form various THC isomers. nih.gov The choice of acid and reaction conditions, such as temperature, can significantly influence the product distribution, with different acids favoring the formation of Δ⁹-THC, Δ⁸-THC, or other isomers. nih.govnih.gov For example, BF₃·OEt₂ at low temperatures tends to favor the formation of Δ⁹-THC, while higher temperatures lead to the more stable Δ⁸-THC. nih.gov
Enantioselective Approaches for (R)-delta-3-tetrahydrocannabinol Preparation
The biological activity of Δ³-THC enantiomers differs significantly, with the (S)-enantiomer being considerably more potent than the (R)-enantiomer. wikipedia.orgdbpedia.org This disparity underscores the importance of enantioselective synthesis to isolate the desired stereoisomer.
Utilization of Chiral Precursors and Stereoselective Reagents
A primary strategy for achieving enantioselectivity is the use of chiral starting materials. By employing a precursor with a defined stereochemistry, the chirality of the final product can be controlled. For example, the condensation of a chiral monoterpenoid alcohol with olivetol in the presence of a catalytic amount of p-toluenesulfonic acid can lead to the enantioselective synthesis of cannabinoids. researchgate.net Similarly, stereospecific synthesis of (-)-Δ⁹-trans-THC has been achieved through the condensation of olivetol and (S)-cis-verbenol. nih.govacs.org Asymmetric catalysis and the use of chiral auxiliaries are also modern techniques employed for the stereospecific preparation of THC analogues. nih.gov
Analytical Verification of Enantiomeric Purity and Absolute Configuration
The verification of enantiomeric purity and the determination of the absolute configuration of chiral molecules like (R)-delta-3-tetrahydrocannabinol rely on a suite of sophisticated analytical techniques. These methods are essential to confirm the success of enantioselective synthetic strategies.
A variety of analytical techniques are employed to ensure the enantiomeric purity and confirm the absolute configuration of cannabinoids. Chiral High-Performance Liquid Chromatography (HPLC) is a principal method for separating and quantifying enantiomers, thereby establishing enantiomeric purity. Spectroscopic methods, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the absolute configuration of natural products. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, and X-ray crystallography provide definitive structural elucidation. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The choice of the CSP is critical and often involves polysaccharide-based columns. mdpi.com For instance, immobilized polysaccharide chiral stationary phases have been effectively used for the separation of various cannabinoid isomers under both normal-phase and reversed-phase conditions. mdpi.com By comparing the retention time of the synthesized (R)-delta-3-tetrahydrocannabinol with that of a known standard, its identity and enantiomeric purity can be confirmed. The relative peak areas of the two enantiomers in the chromatogram allow for the calculation of the enantiomeric excess (ee).
Circular Dichroism (CD) Spectroscopy: Circular dichroism is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govlongdom.org This technique is particularly valuable for determining the absolute configuration of cannabinoids. nih.govacs.org The resulting CD spectrum, with its characteristic positive or negative Cotton effects at specific wavelengths, serves as a fingerprint for a particular enantiomer. nih.gov By comparing the experimental CD spectrum of the synthesized compound with that of a reference standard or with theoretically calculated spectra, the absolute configuration can be unequivocally assigned. longdom.orgresearchgate.net Vibrational Circular Dichroism (VCD), which extends the technique into the infrared region, offers an even more powerful method for the stereochemical analysis of cannabinoids. nih.gov
X-Ray Crystallography: When a single crystal of the compound can be obtained, X-ray crystallography provides the most definitive determination of its three-dimensional structure, including its absolute configuration. nih.govnih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to map the precise positions of all atoms in the molecule. nih.gov The crystallographic data provides an unambiguous assignment of the (R) or (S) configuration at the chiral center. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy is not inherently chiral, it can be adapted to differentiate between enantiomers through the use of chiral auxiliary agents. Chiral Lanthanide Shift Reagents (CLSRs) are one such tool. nih.gov These reagents form diastereomeric complexes with the enantiomers, resulting in distinguishable chemical shifts in the NMR spectrum. Additionally, advanced NMR techniques, such as the Mosher ester analysis, can be employed to determine the absolute configuration of chiral centers. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying different compounds within a mixture. For cannabinoids, quantitative GC-MS methods have been developed to analyze various isomers, including delta-8-THC and delta-9-THC. nih.gov While not the primary method for determining enantiomeric purity, it is crucial for verifying the isomeric purity of the synthesized delta-3-THC.
The following table summarizes the primary analytical techniques used for the stereochemical verification of (R)-delta-3-tetrahydrocannabinol:
| Analytical Technique | Application | Information Obtained |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers | Enantiomeric purity, Enantiomeric excess (ee) |
| Circular Dichroism (CD) Spectroscopy | Determination of stereochemistry | Absolute configuration |
| X-Ray Crystallography | Three-dimensional structure determination | Unambiguous absolute configuration |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (with chiral auxiliaries) | Differentiation of enantiomers | Absolute configuration |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isomer separation and identification | Isomeric purity |
Biosynthetic Pathways and Origins
Comparative Analysis with Established Phytocannabinoid Biosynthesis (e.g., Δ9-THC, THCV)
The biosynthesis of major phytocannabinoids like delta-9-tetrahydrocannabinol (Δ9-THC) and tetrahydrocannabivarin (B162180) (THCV) is a well-documented enzymatic cascade that occurs primarily in the glandular trichomes of the cannabis plant. nih.govresearchgate.netnih.gov This natural process stands in stark contrast to the synthetic nature of delta-3-THC.
The journey to Δ9-THC begins with the precursors geranyl pyrophosphate and olivetolic acid. wikipedia.org An enzyme catalyzes the reaction between these two molecules to form cannabigerolic acid (CBGA), often referred to as the "mother cannabinoid". cannactiva.com From there, specific synthase enzymes, such as THCA synthase, cyclize CBGA to form tetrahydrocannabinolic acid (THCA). wikipedia.orgcannactiva.com THCA is the acidic precursor to THC and is subsequently decarboxylated, typically by heat, to yield the psychoactive compound Δ9-THC. wikipedia.orgcannactiva.com
Similarly, the biosynthesis of THCV follows a parallel pathway, but with a different precursor. Instead of olivetolic acid, the pathway utilizes divarinolic acid, leading to the formation of cannabigerovarinic acid (CBGVA). This is then converted by THCA synthase into tetrahydrocannabivarinic acid (THCVA), the acidic precursor of THCV.
The key takeaway is that the formation of these natural cannabinoids is governed by a series of specific enzymatic reactions. mdpi.com These enzymes, products of the plant's genetic code, are responsible for constructing the precise molecular architecture of compounds like Δ9-THC and THCV. The absence of a "delta-3-THC synthase" or any known enzymatic step that would result in the specific double bond placement of Δ3-THC underscores its synthetic origin.
| Feature | delta-3-tetrahydrocannabinol, (R)- | delta-9-tetrahydrocannabinol (Δ9-THC) | tetrahydrocannabivarin (THCV) |
| Origin | Synthetic isomer. wikipedia.org | Naturally occurring phytocannabinoid. wikipedia.orgnih.gov | Naturally occurring phytocannabinoid. nih.gov |
| Biosynthetic Pathway | No known natural biosynthetic pathway. wikipedia.org | Enzymatic synthesis from geranyl pyrophosphate and olivetolic acid via CBGA and THCA. wikipedia.orgcannactiva.com | Enzymatic synthesis from geranyl pyrophosphate and divarinolic acid via CBGVA and THCVA. |
| Key Precursor | Not applicable (synthetic). | Cannabigerolic acid (CBGA). cannactiva.com | Cannabigerovarinic acid (CBGVA). |
| Key Synthase Enzyme | Not applicable (synthetic). | THCA synthase. cannactiva.com | THCA synthase. |
Molecular Pharmacology and Cannabinoid Receptor Interactions
Cannabinoid Receptor Binding Profiles and Affinities
The interaction of (R)-delta-3-tetrahydrocannabinol with cannabinoid receptors is defined by its binding affinity, which is a measure of how strongly the compound binds to the receptor.
Research into the binding affinity of delta-3-THC isomers has shown a clear distinction between the (R) and (S) enantiomers. While specific Ki values for the (R)-enantiomer are not extensively detailed in the provided search results, the available information indicates that the (S) enantiomer possesses a notable affinity for cannabinoid receptors, albeit lower than that of delta-9-THC. wikipedia.org
Binding Affinities (Ki) of Tetrahydrocannabinol Isomers
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| (-)-trans-Δ⁹-THC | 40.7 wikipedia.org | 36 wikipedia.org |
| (S)-Δ³-THC | Lower potency than Δ⁹-THC wikipedia.org | Lower potency than Δ⁹-THC wikipedia.org |
| (R)-Δ³-THC | Many times less active or inactive wikipedia.org | Many times less active or inactive wikipedia.org |
This table provides a summary of available binding affinity data for different THC isomers. Note that precise Ki values for (R)- and (S)-Δ³-THC are not specified in the search results.
A significant finding in the study of delta-3-THC is the pronounced enantiomeric selectivity in its interaction with cannabinoid receptors. The (S) enantiomer is reported to have effects similar to delta-9-THC, although with several times lower potency. wikipedia.org In stark contrast, the (R) enantiomer is described as being many times less active or even inactive, depending on the specific assay used. wikipedia.org This highlights a stereospecific requirement for binding and activation of cannabinoid receptors, where the spatial arrangement of the molecule dramatically influences its pharmacological activity.
When comparing the receptor affinity of delta-3-THC isomers to the well-characterized delta-9-THC, it is evident that delta-9-THC has a higher affinity for both CB1 and CB2 receptors. nih.gov The (S) enantiomer of delta-3-THC is less potent than delta-9-THC, and the (R) enantiomer shows substantially lower activity. wikipedia.org Delta-8-THC, another isomer, also demonstrates a lower potency compared to delta-9-THC. wikipedia.org This hierarchy of affinity underscores the structural subtleties that govern the interaction between these cannabinoids and their receptors.
Functional Agonism and Partial Agonism at Cannabinoid Receptors
Beyond simple binding, the functional consequence of this interaction, whether it activates the receptor (agonism) or has a more moderate effect (partial agonism), is a critical aspect of its pharmacology.
The activation of cannabinoid receptors, which are G protein-coupled receptors (GPCRs), initiates intracellular signaling cascades. One of the primary methods to measure this activation is through GTPγS binding assays. For cannabinoids like delta-9-THC, binding to the CB1 receptor stimulates G protein activation. nih.govnih.gov This leads to downstream effects, including the modulation of various intracellular signaling pathways. While specific GTPγS binding data for (R)-delta-3-THC is not available in the provided results, the very low activity of this enantiomer suggests it would have minimal to no efficacy in stimulating G protein activation compared to more active isomers. wikipedia.org
A key signaling pathway regulated by CB1 receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov This reduction in cAMP is a hallmark of CB1 receptor agonism. Chronic administration of delta-9-THC has been shown to lead to an increase in cAMP levels and the activity of protein kinase A (PKA) in certain brain regions, which may be a compensatory mechanism related to tolerance. unimib.it Given the inactivity of (R)-delta-3-THC at the receptor level, it is unlikely to significantly modulate cAMP levels. wikipedia.org
Receptor-Mediated Signaling Pathways and Cellular Responses
The downstream effects of cannabinoid receptor activation are vast and complex, influencing a multitude of cellular processes. For many cannabinoids, these effects are well-documented. However, for (R)-delta-3-tetrahydrocannabinol, the initial step of significant receptor interaction is not clearly established, making any discussion of its impact on subsequent signaling pathways largely speculative. The information available for other cannabinoids, primarily Δ⁹-THC, serves as a framework for potential, though unconfirmed, interactions.
Impact on Dopamine (B1211576) D1-D2 Receptor Heteromer Formation and Signaling
Chronic exposure to Δ⁹-THC has been shown to increase the formation of dopamine D1-D2 receptor heteromers in the striatum of primates. nih.govnih.gov This alteration is linked to changes in calcium signaling and the inhibition of the cyclic AMP pathway. nih.gov Given that (R)-delta-3-tetrahydrocannabinol is reported to be largely inactive at cannabinoid receptors, it is highly improbable that it would exert a similar influence on dopamine receptor heteromerization. Without evidence of initial cannabinoid receptor engagement, a downstream effect on this specific dopaminergic signaling complex is not anticipated.
Regulation of Calcium Signaling Cascades
Cannabinoid receptor activation, particularly CB1 receptors, can modulate intracellular calcium levels through various mechanisms, including the mobilization of inositol (B14025) triphosphate (IP3) pathways. nih.gov This can lead to the release of calcium from intracellular stores. nih.gov For instance, studies on Δ⁹-THC have demonstrated its ability to influence calcium-linked signaling markers. nih.gov There is currently no scientific data to suggest that (R)-delta-3-tetrahydrocannabinol has any regulatory effect on calcium signaling cascades. Its presumed inactivity at cannabinoid receptors would preclude it from initiating the G-protein coupled events necessary to trigger such intracellular changes.
Modulation of Extracellular Signal-Regulated Kinases (ERK1/2) Pathways
The mitogen-activated protein kinase (MAPK) cascade, including the ERK1/2 pathway, is a critical signaling route influenced by cannabinoid receptor activation. Acute administration of Δ⁹-THC has been observed to increase ERK1/2 activation in several brain regions. nih.gov This process is often dependent on dopaminergic transmission. nih.gov The involvement of the ERK pathway is crucial for various forms of synaptic plasticity. Due to the reported inactivity of (R)-delta-3-tetrahydrocannabinol, it is not expected to modulate the ERK1/2 pathways.
Involvement with the Mammalian Target of Rapamycin (mTOR) Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. uni-bonn.de Activation of CB1 receptors by cannabinoids like Δ⁹-THC can trigger the mTOR pathway, which has been linked to some of the cognitive effects of these compounds. uni-bonn.denih.gov Inhibition of the mTOR pathway has been shown to prevent certain behavioral effects of Δ⁹-THC. nih.govnih.gov There is no available research to indicate that (R)-delta-3-tetrahydrocannabinol is involved with the mTOR pathway. Its lack of significant cannabinoid receptor agonism would logically prevent it from initiating the signaling cascades that converge on mTOR.
Influence on Gene Expression and Protein Translation
Cannabinoids can induce changes in gene expression and protein synthesis, which underlie many of their long-term effects. For example, Δ⁹-THC has been shown to alter the expression of genes related to mitochondrial and immune function. scitechdaily.com Furthermore, it can affect the expression of growth factors in the brain. nih.gov The process of protein translation is also under the regulatory control of pathways like mTOR, which can be influenced by cannabinoids. uni-bonn.de As with the other signaling pathways, there is no scientific evidence to suggest that (R)-delta-3-tetrahydrocannabinol influences gene expression or protein translation due to its presumed lack of interaction with cannabinoid receptors.
Allosteric Modulation Potential at Cannabinoid Receptors
Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for orthosteric ligands. nih.gov This mechanism offers a more nuanced way of modulating receptor activity. Some cannabinoids, like cannabidiol (B1668261) (CBD), are thought to act as negative allosteric modulators of the CB1 receptor. nih.govnih.gov There is currently no research available to suggest that (R)-delta-3-tetrahydrocannabinol possesses any allosteric modulation potential at cannabinoid receptors. Such properties would require specific binding to an allosteric site on the receptor, for which there is no evidence.
Identification of Putative Allosteric Binding Sites
The concept of allosteric modulation of cannabinoid receptors, particularly the CB1 receptor, is well-established. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where endogenous cannabinoids and classic agonists like Δ⁹-THC bind. nih.govmdpi.com This binding can induce conformational changes in the receptor that, in turn, alter the binding and/or efficacy of orthosteric ligands.
Several putative allosteric binding sites on the CB1 receptor have been identified through structural biology, mutagenesis studies, and computational modeling. These sites are often located in regions distinct from the orthosteric pocket, such as within the transmembrane (TM) helices or in extracellular loops. For instance, a notable allosteric binding site has been identified on the extracellular surface of the CB1 receptor, involving residues in TM2, TM3, and TM4. researchgate.net Another potential site is located near the N-terminal region of the receptor. nih.gov
While a variety of compounds, including indole (B1671886) derivatives (e.g., Org27569), urea (B33335) derivatives, and even the phytocannabinoid cannabidiol (CBD), have been identified as allosteric modulators of the CB1 receptor, there is currently a lack of specific published research identifying a putative allosteric binding site for (R)-delta-3-tetrahydrocannabinol . nih.govnih.gov Computational docking and mutagenesis studies, which are crucial for identifying such binding pockets, have not yet been reported for this specific compound in the scientific literature.
Table 1: Examples of Identified Allosteric Binding Sites on the CB1 Receptor for Known Modulators
| Allosteric Modulator | Putative Binding Site Location | Key Interacting Residues (Examples) | Reference |
| ZCZ011 | Extrahelical site at the TM2-TM3-TM4 interface | Not specified in provided context | researchgate.net |
| ORG27569 | Near the N-terminal region, potentially blocking receptor activation | Not specified in provided context | nih.gov |
| Pregnenolone | Putative site identified through modeling | Not specified in provided context | mdpi.com |
| GAT228/GAT229 | Multiple putative sites, including near cholesterol binding sites | I169A2.56, F191A3.27 | mdpi.com |
This table is for illustrative purposes to show the nature of identified allosteric sites for other compounds, as no specific data exists for (R)-delta-3-tetrahydrocannabinol.
Mechanisms of Allosteric Regulation on Orthosteric Ligand Binding and Receptor Efficacy
The mechanisms by which allosteric modulators influence orthosteric ligand binding and receptor efficacy are diverse. Positive allosteric modulators (PAMs) can enhance the affinity and/or efficacy of an orthosteric agonist. Conversely, negative allosteric modulators (NAMs) can decrease the affinity and/or efficacy of an orthosteric agonist. Some allosteric modulators may exhibit "silent" antagonism, where they bind to the allosteric site and prevent other allosteric modulators from binding without having a direct effect on orthosteric ligand activity.
The functional outcome of allosteric modulation can be complex and "probe-dependent," meaning the effect of the allosteric modulator can vary depending on the specific orthosteric ligand it is paired with. nih.gov For example, a compound might act as a PAM for one agonist but a NAM for another.
Given the absence of primary research on (R)-delta-3-tetrahydrocannabinol as an allosteric modulator, its specific mechanisms of action in this regard remain entirely speculative. Without experimental data, it is impossible to determine whether it would act as a PAM, NAM, or silent allosteric modulator. Furthermore, its effect on the binding and efficacy of various orthosteric ligands, such as endocannabinoids (e.g., anandamide, 2-AG) or synthetic agonists, is unknown.
Table 2: Theoretical Mechanisms of Allosteric Regulation
| Type of Allosteric Modulation | Effect on Orthosteric Ligand Binding | Effect on Orthosteric Ligand Efficacy |
| Positive (PAM) | Increases affinity | Increases efficacy |
| Negative (NAM) | Decreases affinity | Decreases efficacy |
| Silent Allosteric Ligand | No direct effect | No direct effect |
| Probe-Dependent Modulation | Variable effects | Variable effects |
This table outlines the general principles of allosteric modulation. The specific actions of (R)-delta-3-tetrahydrocannabinol have not been determined.
Structure Activity Relationship Sar Studies
Stereochemical Determinants of Pharmacological Activity
Stereochemistry plays a pivotal role in the pharmacological profile of Δ³-THC. The spatial arrangement of atoms within the molecule, particularly the orientation of the 9-methyl group, gives rise to (R)- and (S)-enantiomers, each with distinct biological properties. wikipedia.org
Differential Potency and Efficacy of (R)- and (S)-Enantiomers
The two enantiomers of Δ³-THC, arising from the stereocenter at the C9 position, exhibit significant differences in their pharmacological activity. The (S)-enantiomer of Δ³-THC demonstrates effects comparable to those of Δ⁹-THC, albeit with a potency that is several times lower. wikipedia.org In contrast, the (R)-enantiomer is substantially less active or, in some assays, completely inactive. wikipedia.org This stark difference in potency underscores the critical importance of stereochemistry in the interaction between Δ³-THC and its biological targets.
For a related compound, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), studies on its hydroxylated metabolites also highlight the significance of stereochemistry. The (S)-isomer of 3'-hydroxy-Δ⁹-THC was found to be considerably more potent than the (R)-isomer in producing hypoactivity in mice and static-ataxia in dogs. nih.gov This suggests that the conformation of the side chain is a critical determinant of behavioral activity. nih.gov
| Enantiomer | Relative Potency |
| (S)-Δ³-THC | Similar effects to Δ⁹-THC, but several times lower potency wikipedia.org |
| (R)-Δ³-THC | Many times less active or inactive wikipedia.org |
Role of the Alkyl Side Chain Length and Substitution at C3
The alkyl side chain at the C3 position of the aromatic ring is a key determinant of a cannabinoid's affinity and efficacy at the cannabinoid receptors, CB1 and CB2. nih.gov Research on classical cannabinoids like Δ⁸-THC and Δ⁹-THC has established a clear correlation between the length of this chain and the compound's pharmacological activity.
Generally, a minimum of three carbons in the alkyl side chain is necessary for significant binding to the CB1 receptor. caymanchem.com As the chain length increases from three carbons, there is a corresponding increase in binding affinity and cannabimimetic potency. nih.govcaymanchem.com Optimal activity is often observed with a side chain of five to eight carbons. nih.gov For instance, synthetic analogs of Δ⁹-THC with side chains longer than the natural five-carbon pentyl chain have demonstrated significantly higher potency. caymanchem.com
Substitutions on the alkyl side chain also modulate activity. For example, methylation at the C1' and C2' positions can enhance binding affinity. nih.gov Specifically, 1',1'-dimethyl substitution has been a focus due to synthetic accessibility. nih.gov The introduction of bulky or charged groups can also have a profound impact. For example, decreasing the flexibility of the side chain has been shown to reduce efficacy without significantly altering affinity in Δ⁸-THC analogues. nih.gov
Influence of Aromatic and Alicyclic Ring Modifications
Modifications to the aromatic (A-ring) and alicyclic (C-ring) structures of the cannabinoid scaffold significantly influence receptor binding and selectivity.
The phenolic hydroxyl group at the C1 position on the A-ring is a crucial feature for activity. nih.gov Its removal or etherification can dramatically decrease CB1 receptor activation and increase selectivity for the CB2 receptor. nih.gov This hydroxyl group is believed to form a key hydrogen bond with the receptor. nih.gov
In the alicyclic C-ring, the planarity and substitution patterns are important. For example, in cannabinol, where the C-ring is aromatic and thus planar, the hydrogen bond with the receptor is less frequent, contributing to its different activity profile compared to THC. nih.gov Substitution at the C9 position of the C-ring, such as with a hydroxyl or carbonyl group, can improve affinity but not necessarily selectivity. nih.gov
Conformational Flexibility and Its Correlation with Receptor Interaction
The conformational flexibility of the THC molecule, particularly the tricyclic core and the alkyl side chain, is a critical factor in its interaction with the CB1 receptor. nih.gov This flexibility allows the ligand to adopt different conformations within the receptor's binding pocket, which can modulate both its binding affinity and its ability to activate the receptor. nih.gov
The C3 alkyl chain of THC is notably flexible, enabling it to occupy a hydrophobic cavity within the receptor and also to adopt a downward conformation that points toward a "toggle switch" region involved in receptor activation. nih.gov This adaptability is thought to contribute to THC's partial agonist activity, as it may not consistently engage the activation machinery as effectively as more rigid, full agonists. nih.gov In contrast, decreasing the flexibility of the side chain in Δ⁸-THC analogues has been shown to reduce efficacy while largely preserving affinity, suggesting that a certain degree of conformational freedom is necessary for full receptor activation. nih.gov The three-ring structure of THC itself provides a rigid scaffold, while the alkyl side chain possesses greater conformational freedom. nih.gov
Pharmacophoric Mapping for Cannabinoid Receptor Ligand Design
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to bind to a specific receptor and elicit a biological response. For cannabinoid receptor ligands, several key pharmacophoric features have been identified based on the structure of classical cannabinoids like THC.
These key features generally include:
A phenolic hydroxyl group (or a bioisosteric equivalent) on the aromatic ring: This group typically acts as a hydrogen bond donor. nih.gov
An alkyl side chain at the C3 position: The length and branching of this chain are critical for potency and affinity. nih.govcaymanchem.com
The tricyclic ring system: This provides a rigid scaffold that orients the other functional groups correctly for receptor interaction. nih.gov
Molecular modeling and receptor docking studies have suggested that cannabinoid ligands bind within a region of the CB1 receptor formed by transmembrane helices 3, 4, 5, and 6, primarily through aromatic stacking interactions. researchgate.net By understanding these pharmacophoric requirements, medicinal chemists can design novel ligands with desired properties, such as increased potency, selectivity for a specific receptor subtype (CB1 vs. CB2), or a particular functional profile (e.g., agonist, antagonist, or inverse agonist).
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Receptor Complex Formation
Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within a receptor's binding site and to estimate the strength of the interaction. For cannabinoids, these simulations are typically performed with the cannabinoid receptors CB1 and CB2. While specific docking studies on the (R)-enantiomer of delta-3-THC are not extensively detailed in the literature, insights can be drawn from simulations of structurally similar cannabinoids like Δ9-THC.
Docking studies of Δ9-THC and its analogs into the CB1 receptor have identified key amino acid residues crucial for stable binding. nih.govnih.gov These interactions typically involve a combination of hydrogen bonds and hydrophobic contacts. The phenolic hydroxyl group common to many cannabinoids is a critical hydrogen bond donor. Molecular docking of various triterpenes against the CB1 receptor, using THC as a control, revealed a predicted binding affinity for THC of -9.4 kcal/mol. nih.gov The binding of THC within the receptor involves interactions with several key amino acid residues. nih.gov
Given the stereochemical differences, (R)-delta-3-THC is expected to adopt a different, likely less favorable, binding pose within the cannabinoid receptor's orthosteric pocket compared to the more active (S)-enantiomer. wikipedia.org This less optimal fit would result in weaker intermolecular interactions, such as fewer or less stable hydrogen bonds and van der Waals contacts, leading to a lower binding affinity, which aligns with its reported lower activity. wikipedia.org
| Compound | Predicted Binding Affinity (kcal/mol) | Interacting Residues in CB1 |
|---|---|---|
| Tetrahydrocannabinol (THC) | -9.4 | Phe170, Phe174, Leu193, Trp279, Phe379, Ser383, Leu387, Met390 |
| Epifriedelanol | -8.1 | Phe170, Leu193, Trp279, Phe379, Ser383, Leu387, Met390 |
| Friedelin | -8.1 | Phe170, Leu193, Trp279, Phe379, Ser383, Leu387, Met390 |
| α-amyrin | -8.3 | Phe170, Leu193, Trp279, Phe379, Ser383, Leu387, Met390 |
Molecular Dynamics (MD) Simulations of (R)-delta3-tetrahydrocannabinol Interactions with Cannabinoid Receptors
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing the stability of binding, conformational changes in both the ligand and the receptor, and the temporal nature of their interactions over time. Extensive MD simulations, some extending to 1,000 nanoseconds, have been conducted on THC and its analogs to delineate their spatiotemporal interactions at a molecular level with the CB1 receptor. nih.gov
These simulations show that stable binding is often anchored by key interactions, such as a hydrogen bond between the ligand's hydroxyl group and Serine 383 in CB1. nih.gov The stability of the tricyclic ring moiety of the cannabinoid within the binding pocket is maintained by interactions with residues like F268 and L193. nih.gov For some analogs, the length of the alkyl tail significantly influences activity, with longer tails forming more frequent contacts with residues such as T197, I271, Y275, and W279. nih.gov
Conversely, MD simulations of less potent analogs, like THCv, which has a shorter alkyl tail, revealed a much more "wobbly" and dynamic binding mode. nih.gov This instability leads to less frequent and weaker interactions with the receptor, which may explain its inverse agonism. nih.gov It is highly probable that MD simulations of (R)-delta-3-THC would reveal a similar unstable binding profile. The (R) configuration of the 9-methyl group likely introduces steric hindrance that prevents the molecule from achieving a stable and optimal conformation within the binding pocket, leading to transient interactions and reduced efficacy. wikipedia.org The root-mean-square deviation (RMSD) of the THC-CB1 complex has been observed to fluctuate significantly before stabilizing, suggesting conformational changes occur upon binding. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, such as their orbital energies, ionization potential, and charge distribution. These properties are fundamental to understanding a molecule's reactivity and its ability to participate in the non-covalent interactions that govern receptor binding.
DFT studies on Δ9-THC have provided insights into its antioxidant potential by analyzing properties like the highest occupied molecular orbital (HOMO) energy, ionization potential (IP), and O-H bond dissociation energy (BDE). nih.gov The HOMO energy is related to the molecule's ability to donate an electron. For THC, the HOMO value is calculated to be -6.03 eV. nih.gov The ionization potential, the energy required to remove an electron, for THC is 138.88 kcal mol−1. nih.gov These values are influenced by the molecule's structural components, including the phenol (B47542) group, ether oxygen, and alkyl chain. nih.gov
For (R)-delta-3-THC, similar calculations would be expected to yield slightly different electronic property values due to the stereochemistry and the position of the double bond. The distribution of electron density, particularly around the phenolic hydroxyl group and the dibenzopyran core, is critical for the electrostatic and hydrogen-bonding interactions with the receptor. Spin density calculations for the THC radical, formed after hydrogen abstraction from the phenol group, show significant contributions from the oxygen atom (0.39) and carbon atoms at the ortho (0.25, 0.36) and para (0.46) positions of the benzene (B151609) ring. nih.gov This delocalization of the radical contributes to its antioxidant activity. nih.gov
| Property | THC | CBD |
|---|---|---|
| HOMO (eV) | -6.03 | -6.18 |
| Ionization Potential (kcal mol−1) | 138.88 | 142.33 |
In Silico Prediction and Characterization of Allosteric Modulatory Sites
Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's conformation and influencing the binding and/or efficacy of orthosteric ligands. Computational algorithms like CavityPlus, PARS, and Sybyl-X have been used to predict potential allosteric binding sites on cannabinoid receptors. nih.govmdpi.com
Studies on the CB2 receptor, using complexes with agonists like WIN 55,212-2 and CP55940, have identified several potential allosteric sites. nih.govmdpi.com These predicted sites are located in various regions of the receptor, including between transmembrane helices (TMs), near intracellular loops, and on the membrane-facing surfaces of the receptor. mdpi.com For instance, one predicted site (Site G) is located at the bottom of TMs 1, 2, 3, and 4, a location supported by the crystal structure of CB1 in complex with the allosteric modulator ORG27569. mdpi.comnih.gov Another site (Site H), though not yet supported by a crystal structure, is considered promising based on docking and MD simulation results for known allosteric modulators. nih.gov
While (R)-delta-3-THC is primarily considered for its interaction at the orthosteric site, these computational studies open the possibility that it, or its derivatives, could interact with allosteric sites. The inactive nature of (R)-delta-3-THC at the orthosteric site makes it an interesting candidate to test for allosteric modulation, where it might influence the binding of endogenous or other exogenous ligands without producing a direct effect itself.
Conformational Landscape Analysis and Ligand Binding Mechanisms
The conformational landscape of a ligand refers to the collection of its possible three-dimensional shapes and their relative energies. The ability of a ligand to adopt a specific conformation that is complementary to the receptor's binding site is crucial for effective binding and receptor activation.
The binding of an agonist to a G protein-coupled receptor like CB1 induces specific conformational changes that lead to receptor activation. MD simulations have revealed that the activation mechanism of CB1 involves a "twin toggle switch" composed of two residues, F200 and W356. frontiersin.org The conformational change of these residues is correlated with ligand efficacy. frontiersin.org Furthermore, receptor activation involves the outward movement of TM6, which opens a cavity for G-protein binding. nih.govfrontiersin.org
The reduced activity of (R)-delta-3-THC can be understood in the context of conformational dynamics. Its stereochemistry may restrict its conformational freedom, preventing it from adopting the ideal shape to induce the necessary conformational changes in the CB1 receptor for activation. wikipedia.org As seen with THCv, a ligand that binds in a highly dynamic and unstable manner fails to stabilize the active conformation of the receptor. nih.gov Therefore, an analysis of the conformational landscape of (R)-delta-3-THC would likely show that its low-energy conformations are not compatible with the active-state conformation of the cannabinoid receptors, providing a mechanistic explanation for its inactivity. wikipedia.org
Analytical Methodologies in Research
Advanced Chromatographic Separation Techniques for delta3-Tetrahydrocannabinol Isomers
Chromatography is the cornerstone for separating individual cannabinoids from complex mixtures. Due to the subtle structural differences between THC isomers, advanced chromatographic techniques are essential for achieving the necessary resolution for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies and Isomer Discrimination
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for cannabinoid analysis. acs.org In GC-MS, samples are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column before being detected by a mass spectrometer.
For cannabinoid analysis, a derivatization step, typically silylation, is often required. nih.gov This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the cannabinoids, preventing their degradation in the hot GC inlet. nih.gov GC-MS can effectively separate many positional THC isomers. However, standard GC columns are achiral and thus cannot separate enantiomers like (R)- and (S)-delta-3-THC. ojp.gov Specialized chiral GC columns would be necessary to achieve enantiomeric discrimination. The mass spectrometer fragments the molecules into characteristic patterns, which aids in identification. While isomers like delta-8-THC and delta-9-THC have the same molecular weight and produce the same molecular ion peak (m/z 314), their fragmentation patterns can show subtle differences, aiding in their distinction. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantiomeric Purity Assessment
Liquid Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), is often the preferred method for cannabinoid analysis. cannabissciencetech.commdpi.com LC methods offer a significant advantage over GC as they operate at lower temperatures, eliminating the need for derivatization and preventing the thermal degradation of cannabinoids. mdpi.com
For the assessment of enantiomeric purity of a compound like (R)-delta-3-tetrahydrocannabinol, chiral chromatography is indispensable. This involves using an HPLC column with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. This separation allows for the individual detection and quantification of the (R)- and (S)-enantiomers. LC-MS/MS provides high sensitivity and specificity, making it ideal for detecting trace amounts of an unwanted enantiomer and accurately determining the enantiomeric purity of a sample. nih.govoup.com
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Sample Preparation | Derivatization (e.g., silylation) often required to prevent thermal degradation. nih.govnih.gov | Minimal sample preparation; direct analysis of extracts is possible. cannabissciencetech.com |
| Isomer Separation | Good for positional isomers. acs.org | Excellent for positional isomers and thermally labile compounds. oup.com |
| Enantiomer Separation | Requires specialized and less common chiral GC columns. | Readily achieved with a wide variety of commercially available chiral HPLC/UHPLC columns. |
| Advantages | High resolution, extensive spectral libraries for identification. | High sensitivity and specificity, no risk of thermal degradation, suitable for a wider range of compounds. nih.gov |
| Disadvantages | Potential for thermal degradation of analytes, derivatization adds time and complexity. nih.gov | Matrix effects can be more pronounced, potentially affecting ionization and quantification. |
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, UV-Vis, Chiroptical Spectroscopy)
While chromatography separates compounds, spectroscopy is used to elucidate their structures. For a specific isomer like (R)-delta-3-tetrahydrocannabinol, a combination of spectroscopic techniques is necessary for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for determining the precise structure of organic molecules. technologynetworks.com Techniques like 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework. nih.gov Advanced 2D NMR experiments (e.g., COSY, HMBC) can establish the connectivity of atoms within the molecule, confirming the delta-3 double bond position. Quantitative NMR (qNMR) can also be used to determine the concentration of cannabinoids in a sample without the need for identical reference standards. nih.govmdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy provides a "fingerprint" of a molecule by measuring the vibrations of its chemical bonds. It is useful for identifying functional groups present in the molecule, such as the hydroxyl (-OH) and aromatic C-H bonds in THC.
UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy measures the absorption of light by a molecule. Cannabinoids have characteristic UV absorbance maxima (typically around 220-280 nm) which are useful for detection, especially when used as a detector for HPLC systems. mdpi.com
Chiroptical Spectroscopy : Techniques like Circular Dichroism (CD) are essential for confirming the stereochemistry of chiral molecules. nih.gov CD measures the differential absorption of left- and right-circularly polarized light. An enantiomer and its mirror image will produce mirror-image CD spectra. This technique can provide definitive confirmation of the absolute configuration (R or S) of a chiral center, which is critical for a compound specified as (R)-delta-3-tetrahydrocannabinol. documentsdelivered.com
Mass Spectrometry for Qualitative and Quantitative Analysis of (R)-delta3-Tetrahydrocannabinol
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both qualitative (what is it?) and quantitative (how much is there?) analysis. When coupled with a chromatographic separation technique (GC or LC), it provides a powerful two-dimensional analysis. acs.orgoup.com
For qualitative analysis, the mass spectrometer fragments the parent molecule into smaller, charged ions. The resulting fragmentation pattern is a characteristic signature that can be used to identify the compound, often by comparison to a spectral library or a known reference standard. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with very high accuracy, further confirming its identity. squarespace.com
For quantitative analysis, MS is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. shimadzu.com
SIM (used with single quadrupole MS) : The mass spectrometer is set to detect only a few specific m/z values corresponding to the most abundant and characteristic ions of the target analyte.
MRM (used with triple quadrupole MS/MS) : This technique offers even greater selectivity. A specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second, and then one or more specific product ions are monitored in the third. This high specificity minimizes interferences from other compounds in the matrix, allowing for highly accurate and sensitive quantification, even at very low concentrations. oup.com
Challenges in Isomeric Differentiation and Cross-Contamination Considerations
The primary analytical challenge in the study of any specific THC isomer is the presence of other structurally similar isomers. ojp.gov
Isomeric Differentiation : Delta-3-THC must be differentiated from numerous other positional isomers (e.g., delta-8-THC, delta-9-THC, delta-10-THC) and stereoisomers (its (S)-enantiomer). Many of these isomers share the same molecular weight and can produce very similar mass spectra, making chromatographic separation absolutely critical for unambiguous identification. ojp.govoup.com Co-elution of isomers can lead to inaccurate quantification and misidentification. acs.org
Cross-Contamination : Synthetic routes used to produce specific cannabinoids can often result in a mixture of isomers and byproducts. nih.gov Furthermore, commercial cannabinoid products have been shown to be susceptible to cross-contamination, where unintended THC isomers are present. nih.gov This necessitates robust analytical methods capable of detecting and quantifying a wide range of potential isomeric impurities to ensure the purity of a research compound.
Development and Validation of Robust Analytical Methods for Research Applications
For research applications to be reliable and reproducible, the analytical methods used must be rigorously developed and validated. mdpi.comca.govtci-thaijo.orgnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters, often established under guidelines from bodies like the International Council for Harmonisation (ICH), include:
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present (e.g., other isomers, matrix components).
Linearity : The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy : The closeness of the test results obtained by the method to the true value.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
Limit of Detection (LOD) : The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. acs.org
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 oup.com | Ensures a proportional response of the instrument to the analyte concentration. |
| Accuracy (% Recovery) | Typically 80-120% of the true value. ca.gov | Confirms the method is measuring the correct concentration. |
| Precision (% RSD) | ≤ 15% (may be tighter depending on application). | Demonstrates the reproducibility of the results. |
| LOD (Signal-to-Noise Ratio) | S/N ≥ 3. acs.org | Defines the lowest concentration the method can reliably detect. |
| LOQ (Signal-to-Noise Ratio) | S/N ≥ 10. acs.org | Defines the lowest concentration the method can reliably and accurately quantify. |
Future Research Directions and Unaddressed Questions
Elucidation of Novel Selective Receptor Interactions and Downstream Signaling Pathways for (R)-delta3-tetrahydrocannabinol
A primary avenue for future research lies in the detailed exploration of the molecular interactions of (R)-Δ³-THC. While Δ⁹-THC is known to act as a partial agonist at both CB1 and CB2 receptors, the binding affinities and functional activities of the individual enantiomers of Δ³-THC are less understood. wikipedia.orgnih.gov A study reported that the (S)-(-) isomer of Δ³-THC has a higher binding affinity for the human CB1 receptor (hCB1Ki = 5 nM) compared to the (R)-(+) isomer (hCB1Ki = 29 nM). nih.gov However, this still indicates a notable interaction of the (R)-enantiomer with the CB1 receptor.
Further investigation is required to determine if (R)-Δ³-THC interacts with other receptors, both within and outside the endocannabinoid system. The endocannabinoid system also includes G-protein coupled receptors (GPCRs), nuclear receptors like PPARγ, GPR55, and several ion channels such as TRVP1 and 4. nih.gov Understanding these potential interactions is crucial.
Moreover, the downstream signaling pathways activated by (R)-Δ³-THC binding remain largely uncharacterized. Research should focus on elucidating the specific G-protein coupling, second messenger systems, and subsequent protein phosphorylation cascades that are initiated by this enantiomer. For instance, Δ⁹-THC's activation of cannabinoid receptors leads to a decrease in the concentration of the second messenger molecule cAMP through the inhibition of adenylate cyclase. wikipedia.org It is unknown if (R)-Δ³-THC follows a similar pathway or if it modulates alternative signaling cascades. Recent studies have shown that cannabinoids can also modulate Toll-like receptor (TLR) signaling, which is involved in the innate immune response. mdpi.comnih.gov Investigating whether (R)-Δ³-THC has any effect on TLR pathways could reveal novel immunomodulatory properties.
Development of Advanced Enantioselective Synthetic Strategies for Tailored Analogues
The synthesis of specific enantiomers of cannabinoids is a significant challenge that often results in a mixture of products requiring extensive purification. acs.org The development of advanced enantioselective synthetic strategies is paramount for producing pure (R)-Δ³-tetrahydrocannabinol and its tailored analogues. While methods for the synthesis of Δ⁹-THC and its isomers have been developed, including microwave-assisted one-pot heterogeneous synthesis and N-heterocyclic carbene (NHC)-catalyzed annulation, specific and efficient methods for (R)-Δ³-THC are less established. nih.govacs.orgnih.gov
Future research should focus on creating highly stereoselective synthetic routes that allow for the precise placement of the double bond at the delta-3 position and control the stereochemistry at the chiral centers. This would not only provide a reliable source of (R)-Δ³-THC for pharmacological studies but also enable the creation of a library of analogues with modifications to the alkyl side chain and phenolic hydroxyl group. These tailored analogues could then be used to probe structure-activity relationships and potentially identify compounds with more selective and potent biological activities.
Integration of Multi-Scale Computational Approaches for Deeper Mechanistic Understanding
Computational modeling and simulation offer powerful tools to complement experimental research. Integrating multi-scale computational approaches can provide a deeper mechanistic understanding of (R)-Δ³-THC's actions. At the molecular level, docking studies and molecular dynamics simulations can predict the binding poses of (R)-Δ³-THC at various receptor sites and elucidate the key intermolecular interactions that govern binding affinity and selectivity.
These computational models can help to explain the observed differences in potency between the (R) and (S) enantiomers of Δ³-THC. wikipedia.org Furthermore, quantum mechanical calculations can be employed to understand the electronic properties of the molecule and how they influence its reactivity and interaction with biological targets. At a systems level, computational models can be used to simulate the effects of (R)-Δ³-THC on signaling pathways and cellular networks, providing insights into its potential physiological effects.
Establishment of Standardized Reference Materials and Analytical Protocols for Isomeric Research
A significant hurdle in the study of specific THC isomers is the lack of standardized reference materials and robust analytical protocols for their differentiation and quantification. oup.comoup.com The development of certified reference materials (CRMs) for (R)-Δ³-THC is essential to ensure the accuracy and comparability of research findings across different laboratories. nist.govfoxscientific.comcaymanchem.com
Furthermore, there is a need for advanced analytical methods that can reliably separate and quantify the various THC isomers, including the enantiomers of Δ³-THC. nih.govyoutube.comnih.gov While techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used, methods specifically optimized for the baseline separation of Δ³-THC enantiomers from other isomers are required. oup.comnih.gov The establishment of standardized analytical protocols will be crucial for quality control in both research and potential future applications.
Table 1: Analytical Techniques for THC Isomer Analysis
| Analytical Technique | Description | Application in Isomer Research |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | Can separate Δ⁸-THC and Δ⁹-THC, but requires specific methods for notoriously difficult separations. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. | Used for the determination of 11-nor-delta-9-tetrahydrocannabinol-9-carboxylic acid (THC-9-COOH) in urine. nist.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective analysis capability of tandem mass spectrometry. | Developed for the quantitative confirmation of Δ⁸- and Δ⁹-THC, their metabolites, and other cannabinoids in blood and urine. oup.comnih.gov |
Exploration of Enantiomer-Specific Metabolic Pathways in Non-Human Biological Systems
The metabolism of THC primarily occurs in the liver by cytochrome P450 enzymes, with CYP2C9 and CYP3A4 playing key roles. wikipedia.org However, the metabolic fate of individual enantiomers of Δ³-THC is not well understood. Future research should investigate the enantiomer-specific metabolic pathways of (R)-Δ³-THC in various non-human biological systems.
In vitro studies using liver microsomes from different species can identify the specific CYP enzymes responsible for the metabolism of (R)-Δ³-THC and characterize the resulting metabolites. Subsequent in vivo studies in animal models can then confirm these metabolic pathways and determine the pharmacokinetic profiles of the parent compound and its metabolites. Understanding the metabolism of (R)-Δ³-THC is essential for interpreting the results of pharmacological studies and for predicting its potential effects in different biological systems. It is known that the primary active metabolite of Δ⁹-THC is 11-hydroxy-Δ⁹-THC (11-OH-THC), which is also psychoactive. wikipedia.org Determining if (R)-Δ³-THC is metabolized to active or inactive compounds is a critical unaddressed question.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
